3-(Prop-2-enoyl)-1-(propan-2-yl)urea
Description
3-(Prop-2-enoyl)-1-(propan-2-yl)urea is a urea derivative featuring a propenoyl (α,β-unsaturated carbonyl) group at the 3-position and an isopropyl group at the 1-position of the urea backbone. The molecular formula is inferred as C7H10N2O2, with a molecular weight of 170.17 g/mol (calculated).
Properties
IUPAC Name |
N-(propan-2-ylcarbamoyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4-6(10)9-7(11)8-5(2)3/h4-5H,1H2,2-3H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHFJHRFKQCDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-enoyl)-1-(propan-2-yl)urea typically involves the reaction of prop-2-enoyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Prop-2-enoyl chloride+Isopropylamine→3-(Prop-2-enoyl)-1-(propan-2-yl)urea+HCl
Industrial Production Methods
In an industrial setting, the production of 3-(Prop-2-enoyl)-1-(propan-2-yl)urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-enoyl)-1-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(Prop-2-enoyl)-1-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-enoyl)-1-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular proliferation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 3-(Prop-2-enoyl)-1-(propan-2-yl)urea and two closely related compounds:
Reactivity and Functional Group Implications
- Target Compound : The α,β-unsaturated carbonyl group enables conjugation-driven reactivity, such as nucleophilic attacks at the β-carbon, while the isopropyl group may reduce crystallization tendencies compared to aromatic analogs .
- Chlorinated Analog (CAS 879319-32-1) : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, enhancing susceptibility to hydrolysis or nucleophilic substitution. This could make it more reactive in synthesis but less stable under humid conditions .
- However, steric hindrance from the aromatic ring might slow down reactions at the urea core .
Physicochemical Properties (Inferred)
- Solubility : The phenyl-substituted analog (CAS 71868-35-4) is expected to exhibit lower water solubility due to aromatic hydrophobicity, while the chlorinated analog (CAS 879319-32-1) may have moderate solubility in polar aprotic solvents. The target compound’s solubility likely falls between these extremes.
- Stability : The α,β-unsaturated carbonyl in the target compound and phenyl analog may require storage under inert conditions to prevent polymerization, whereas the chlorinated analog’s stability depends on hydrolysis resistance .
Biological Activity
3-(Prop-2-enoyl)-1-(propan-2-yl)urea is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
3-(Prop-2-enoyl)-1-(propan-2-yl)urea can be described by its chemical formula . It consists of a urea moiety attached to a prop-2-enoyl group, which contributes to its reactivity and biological activity. The unique combination of functional groups in this compound allows for various interactions with biological targets.
The biological activity of 3-(Prop-2-enoyl)-1-(propan-2-yl)urea is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This binding prevents substrate access, leading to a cascade of biological effects that can influence cellular processes such as proliferation and metabolism. The compound has been shown to interact with both microbial and cancer cell targets, suggesting a broad spectrum of activity.
Antimicrobial Properties
Research indicates that 3-(Prop-2-enoyl)-1-(propan-2-yl)urea exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Klebsiella pneumoniae | 30 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of 3-(Prop-2-enoyl)-1-(propan-2-yl)urea have also been investigated. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-(Prop-2-enoyl)-1-(propan-2-yl)urea against multi-drug resistant strains of bacteria. The results demonstrated that the compound inhibited growth effectively, even at lower concentrations compared to standard antibiotics .
- Cancer Cell Line Evaluation : In another study featured in Cancer Letters, researchers assessed the cytotoxic effects of the compound on various cancer cell lines. The study reported significant apoptosis induction in HeLa cells, suggesting that the compound may influence apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
